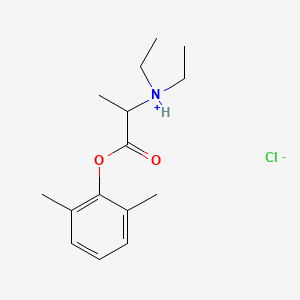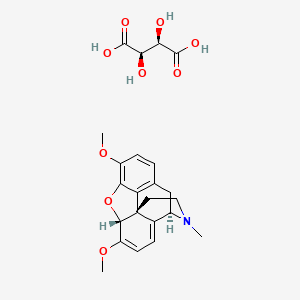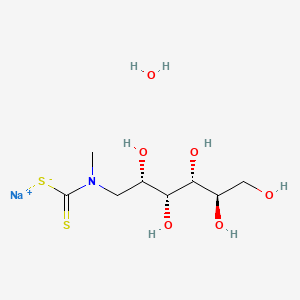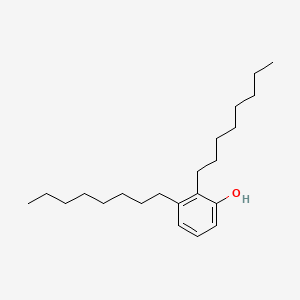
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is a chemical compound with the molecular formula C20H27ClN2O4 and a molecular weight of 394.8924 . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate typically involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with 2-diethylaminoethyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions often include solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
Aplicaciones Científicas De Investigación
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of industrial coatings, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and use in various chemical syntheses.
6-Chlorocarbazole: A chlorinated derivative of carbazole with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole, often used as an intermediate in organic synthesis.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is unique due to its specific structure, which combines the carbazole core with a diethylaminoethyl group and an oxalate salt. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
41734-60-5 |
|---|---|
Fórmula molecular |
C20H27ClN2O4 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
2-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c1-3-20(4-2)11-12-21-17-8-6-5-7-15(17)16-13-14(19)9-10-18(16)21;3-1(4)2(5)6/h9-10,13H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
SNWMPGZUAXHOFM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)







![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)


![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
